Cipropride

Description

Historical Context and Discovery of Cipropride

The journey of drug discovery is a lengthy and intricate process, often building upon decades of scientific exploration. drugbank.comnih.govnih.gov The latter half of the 20th century, in particular, saw a surge in the synthesis of novel chemical entities, driven by an enhanced understanding of physiological pathways and the development of sophisticated screening methods. drugbank.comnih.gov It was within this environment of pharmaceutical innovation that this compound emerged.

This compound was discovered by the French pharmaceutical company Synthelabo in the early 1980s. nih.gov This period was marked by significant advancements in the development of drugs targeting the central nervous system and its role in various physiological processes, including emesis (vomiting). The discovery of this compound was a result of systematic research aimed at identifying new compounds with antiemetic properties. Early clinical trials demonstrated its efficacy in preventing nausea and vomiting induced by cytotoxic chemotherapy agents, such as dacarbazine (B1669748) and cisplatin. nih.govnih.gov

The development of this compound can be situated within the broader history of medicinal chemistry, which transitioned from relying on natural products to the rational design and synthesis of targeted drug molecules. nih.gov The creation of synthetic compounds like this compound allowed for precise modifications to optimize therapeutic effects.

Classification and Structural Context of this compound as an Antiemetic Agent

This compound is classified as a substituted benzamide (B126). nih.govwvu.edu This class of compounds is characterized by a benzamide core structure with various substituents that determine their pharmacological activity. Other well-known substituted benzamides include metoclopramide (B1676508) and sulpiride, which also exhibit antiemetic and antipsychotic properties, respectively. wvu.eduresearchgate.net The structural framework of this compound is integral to its function as an antiemetic.

The antiemetic action of this compound is primarily attributed to its ability to act as a dopamine (B1211576) D2 receptor antagonist. nih.govamericanpharmaceuticalreview.com These receptors are located in the chemoreceptor trigger zone (CTZ) in the brainstem, an area that plays a pivotal role in mediating the vomiting reflex. americanpharmaceuticalreview.commdpi.com By blocking the action of dopamine at these sites, this compound effectively reduces the signaling cascade that leads to nausea and vomiting.

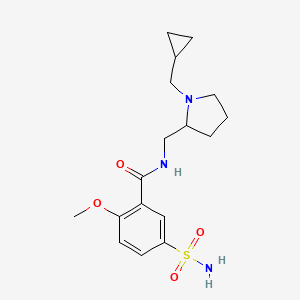

The chemical structure of this compound, N-[[1-(cyclopropylmethyl)pyrrolidin-2-yl]methyl]-2-methoxy-5-sulfamoylbenzamide, features a pyrrolidine (B122466) ring, which also leads to its classification as a pyrrolidine derivative. nih.govnih.gov This intricate molecular architecture is a testament to the targeted synthetic chemistry employed in its design.

Table 1: Chemical and Pharmacological Profile of this compound

| Property | Value |

| IUPAC Name | N-[[1-(cyclopropylmethyl)pyrrolidin-2-yl]methyl]-2-methoxy-5-sulfamoylbenzamide nih.gov |

| Molecular Formula | C17H25N3O4S nih.gov |

| Molar Mass | 367.5 g/mol nih.gov |

| Primary Class | Substituted Benzamide nih.govwvu.edu |

| Secondary Class | Pyrrolidine Derivative nih.gov |

| Mechanism of Action | Dopamine D2 Receptor Antagonist nih.govamericanpharmaceuticalreview.com |

| Primary Therapeutic Use | Antiemetic nih.govnih.gov |

Significance of Stereoisomerism: Focus on this compound (S-enantiomer) in Research

The concept of stereoisomerism, where molecules have the same chemical formula and connectivity but differ in the spatial arrangement of their atoms, is of paramount importance in pharmaceutical sciences. nih.gov Enantiomers, which are non-superimposable mirror images of each other, can exhibit markedly different pharmacological and toxicological profiles. nih.gov This is because biological systems, such as receptors and enzymes, are themselves chiral and can interact differently with each enantiomer.

This compound possesses a chiral center, meaning it can exist as two enantiomers: the (S)-enantiomer and the (R)-enantiomer. While the significance of distinguishing between enantiomers for drug activity is well-established, specific research focusing on the S-enantiomer of this compound is not widely available in the public domain.

However, research on structurally related compounds, such as cisapride (B12094), highlights the importance of studying individual enantiomers. Studies on cisapride have shown stereoselective metabolism, where each enantiomer is processed differently in the body. This can lead to variations in efficacy and potential for adverse effects between the enantiomers. For many chiral drugs, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects.

The investigation into the specific properties of the S-enantiomer of this compound would likely involve separating the racemic mixture and then conducting comparative pharmacological studies. Such research would aim to determine if one enantiomer has a higher affinity for the dopamine D2 receptor or if there are differences in their metabolic pathways. While the broader scientific literature underscores the critical nature of such stereoselective studies, specific findings for the S-enantiomer of this compound remain a subject for further research.

Structure

3D Structure

Properties

IUPAC Name |

N-[[1-(cyclopropylmethyl)pyrrolidin-2-yl]methyl]-2-methoxy-5-sulfamoylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O4S/c1-24-16-7-6-14(25(18,22)23)9-15(16)17(21)19-10-13-3-2-8-20(13)11-12-4-5-12/h6-7,9,12-13H,2-5,8,10-11H2,1H3,(H,19,21)(H2,18,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTYDXWCTJDAEHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)NCC2CCCN2CC3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20988119 | |

| Record name | N-{[1-(Cyclopropylmethyl)pyrrolidin-2-yl]methyl}-2-methoxy-5-sulfamoylbenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20988119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68475-40-1 | |

| Record name | Cipropride [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068475401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{[1-(Cyclopropylmethyl)pyrrolidin-2-yl]methyl}-2-methoxy-5-sulfamoylbenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20988119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CIPROPRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D2VUO6DCN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies for Cipropride and Its Analogues

Early Synthetic Approaches to Cipropride

Early synthetic routes for compounds structurally related to this compound, such as cisapride (B12094) (which shares a similar core structure), often involved reductive amination and amidation reactions. For instance, one process for preparing cisapride involved the reductive amination of a piperidinone intermediate with benzylamine, followed by catalytic debenzylation and subsequent amidation with a mixed anhydride (B1165640) of 4-amino-5-chloro-2-methoxybenzoic acid and ethyl chloroformate. This route was also used on an industrial scale for cisapride synthesis. google.com While specific early routes solely focused on this compound were not extensively detailed in the search results, the synthetic strategies for related benzamide (B126) derivatives provide a foundational context for the initial approaches likely employed for this compound.

Advanced Methodologies for this compound Synthesis

More advanced methodologies in the synthesis of compounds structurally related to this compound, particularly fluoroquinolone derivatives like ciprofloxacin, have focused on improving efficiency, yield, and exploring novel reaction conditions. These advancements include one-pot synthesis methods to reduce operational steps and increase yields. derpharmachemica.com For example, improved synthesis of 3-quinoline carboxylic acid derivatives, related to the core structure of some this compound analogues, has been achieved using one-pot procedures from the same starting materials as earlier routes. derpharmachemica.com Other advanced techniques involve the use of specific catalysts and controlled conditions to achieve desired transformations. mdpi.comfrontiersin.org While direct advanced methodologies specifically for this compound were not prominently featured, the trends in synthesizing related complex organic molecules suggest the application of similar modern techniques to optimize this compound synthesis.

Synthesis of this compound Derivatives and Analogues

The synthesis of this compound derivatives and analogues is a significant area of research, often aimed at exploring modified structures for various potential applications. This involves altering different parts of the this compound molecule, such as the benzamide core, the sulfamoyl group, the methoxy (B1213986) group, or the cyclopropylmethyl-pyrrolidine moiety. mdpi.com

Design Principles for this compound Analogue Synthesis

Design principles for synthesizing this compound analogues are frequently guided by Structure-Activity Relationship (SAR) studies. nih.govmdpi.comnih.govresearchgate.net These studies aim to understand how modifications to the chemical structure impact biological activity. nih.govresearchgate.net For instance, in related fluoroquinolone structures like ciprofloxacin, modifications at positions C-3 (carboxylic acid group) and C-7 (piperazine group) are common strategies because alterations at these sites can significantly influence pharmacological properties. mdpi.com Adding aromatic rings or other substituents at these positions is a typical approach. mdpi.com The design of analogues can involve isosteric replacements or the hybridization of the this compound scaffold with other pharmacologically active moieties. mdpi.comoatext.com The goal is often to enhance desired properties such as solubility, potency, or selectivity, while potentially reducing undesirable effects. najah.edu

Novel Synthetic Routes for Modified this compound Structures

Novel synthetic routes for modified this compound structures and related compounds explore diverse chemical reactions and strategies. These can include reactions like Mannich bases synthesis, hybridization strategies, and the formation of spirocyclic structures. mdpi.commdpi.comnih.govnih.gov For example, Mannich bases derived from related fluoroquinolones have been synthesized by refluxing the parent compound with a suitable phenolic compound and formaldehyde. mdpi.com Hybrid molecules have been created by linking the core structure to other active compounds using different linkers. mdpi.com Novel routes may also involve the modification of functional groups through reactions such as acylation and esterification. nih.govfrontiersin.orgfrontiersin.org The development of one-pot reactions and the use of specific catalysts are also features of novel synthetic approaches aimed at improving efficiency and yield. mdpi.comjscimedcentral.comnih.govqeios.com

Chiral Synthesis and Enantiomeric Resolution of this compound

This compound is a chiral molecule, meaning it exists as enantiomers (stereoisomers that are non-superimposable mirror images of each other). glpbio.commedchemexpress.com The synthesis of a single enantiomer (chiral synthesis) or the separation of enantiomers from a racemic mixture (enantiomeric resolution) is important because different enantiomers can have different biological activities and pharmacokinetic profiles. nih.gov

Enantiomeric resolution typically involves reacting the racemic mixture with a pure chiral compound (a resolving agent) to form diastereomers. youtube.com Diastereomers have different physical properties, which allows them to be separated using standard techniques like chromatography or crystallization. youtube.com Once separated, the resolving agent can be removed to obtain the pure enantiomers. youtube.com

While specific details on the chiral synthesis or resolution of this compound were not extensively found, the enantiomeric resolution of related chiral compounds, such as ciprofibrate, has been achieved using techniques like High-Performance Liquid Chromatography (HPLC) with chiral stationary phases. nih.gov Studies on the stereoselective metabolism of chiral drugs like cisapride highlight the importance of understanding the behavior of individual enantiomers. nih.gov The availability of the S enantiomer of this compound suggests that methods for chiral synthesis or enantiomeric resolution have been developed for this compound. glpbio.commedchemexpress.com

Pharmacological Investigations of Cipropride: Preclinical Perspectives

In Vitro Pharmacological Characterization of Cisapride (B12094)

Cisapride is a substituted piperidinyl benzamide (B126), chemically related to metoclopramide (B1676508), that has been extensively studied for its prokinetic properties, which facilitate or restore motility within the gastrointestinal tract. nih.gov In vitro studies using isolated tissue preparations from various species, including humans, have demonstrated that cisapride enhances the motility of the esophagus, stomach, and intestines. fda.govnih.gov Its pharmacological activity is primarily attributed to its interaction with specific neurotransmitter receptors in the gut. nih.govnih.gov

Receptor Binding and Functional Assays for Cisapride

The pharmacological effects of cisapride are a direct result of its binding to and modulation of several distinct receptor and ion channel targets. Its activity profile is characterized by a primary agonist effect at a specific serotonin (B10506) receptor subtype, coupled with significant off-target interactions, most notably with a critical cardiac potassium channel. drugbank.comnih.gov

Cisapride's primary therapeutic action is as an agonist, particularly at serotonin 5-HT₄ receptors. drugbank.comtocris.com Functional assays confirm its ability to activate these receptors, leading to downstream physiological effects. patsnap.com In addition to its primary target, cisapride also demonstrates agonist activity at other serotonin receptor subtypes, including the 5-hydroxytryptamine receptor 3A (5-HT₃A) and 2A (5-HT₂A). drugbank.com

Conversely, cisapride also possesses significant antagonist properties. It is a potent inhibitor, or blocker, of the human ether-à-go-go-related gene (hERG) potassium channel, also known as KCNH2 or Kv11.1. drugbank.comnih.gov This inhibitory action is characterized by high-affinity binding and is considered a key off-target effect of the compound. nih.govnih.gov Studies comparing its effect on different potassium channels show that cisapride inhibits Kv1.5 channel currents only weakly, indicating a degree of specificity for the hERG channel. nih.gov

The principal mechanism underlying cisapride's prokinetic effects is its function as a serotonin 5-HT₄ receptor agonist. drugbank.compatsnap.com Activation of these receptors, which are widely expressed in the gastrointestinal tract, is the initiating step in its pharmacological cascade. nih.govtocris.com

However, cisapride is considered a non-selective 5-HT₄ agonist. nih.govresearchgate.net Its pharmacological profile is marked by appreciable affinity for other receptors and channels beyond the 5-HT₄ subtype. nih.gov This lack of selectivity distinguishes it from newer, more highly selective 5-HT₄ agonists. nih.govnih.gov The affinity of cisapride for its primary and secondary targets has been quantified in various in vitro systems, revealing a particularly high affinity for the hERG channel, which is comparable to or greater than its affinity for the therapeutic 5-HT₄ target. nih.govnih.gov

Interactive Table: In Vitro Receptor and Ion Channel Activity of Cisapride

| Target | Action | Reported Value (IC₅₀ / Kᵢ) | Notes | Reference |

|---|---|---|---|---|

| 5-HT₄ Receptor | Agonist | ~14 nM (Kᵢ) / 140 nM (EC₅₀) | Primary therapeutic target for prokinetic effects. | drugbank.com |

| hERG (KCNH2) | Antagonist/Blocker | 6.5 nM - 44.5 nM (IC₅₀) | High-affinity block; value varies with experimental conditions. | nih.govnih.gov |

| 5-HT₂A Receptor | Agonist | - | Activity confirmed, but specific binding affinity not detailed in sources. | drugbank.com |

| 5-HT₃A Receptor | Agonist | - | Activity confirmed, but specific binding affinity not detailed in sources. | drugbank.com |

| Kv1.5 Channel | Antagonist/Blocker | 21.2 µM (IC₅₀) | Weak inhibition compared to hERG. | nih.gov |

A key feature of cisapride's pharmacological profile is its specificity and lack of significant interaction with dopamine (B1211576) receptors. nih.gov In vitro studies have shown that the stimulatory effects of cisapride on gut motility are not blocked by dopaminergic blocking agents. fda.gov This distinguishes it from other prokinetic agents like metoclopramide or domperidone (B1670879), which are dopamine D₂ receptor antagonists. nih.govwebmd.com Because of its specificity for serotonergic pathways in the gut, cisapride is devoid of the central depressant or antidopaminergic effects that are characteristic of dopamine-blocking drugs. nih.gov

Cellular Mechanism of Action Studies of Cisapride

The prokinetic activity of cisapride originates at a cellular level within the enteric nervous system. The primary mechanism involves the stimulation of 5-HT₄ receptors located on enteric neurons. drugbank.compatsnap.com This receptor activation enhances the release of acetylcholine (B1216132) from nerve terminals in the myenteric plexus. nih.govpediatriconcall.com The increased local concentration of acetylcholine, a primary excitatory neurotransmitter in the gut, then acts on muscarinic receptors on smooth muscle cells to increase the tone and amplitude of contractions, thereby enhancing gastrointestinal motility. nih.govdrugbank.com Cisapride itself does not directly stimulate muscarinic or nicotinic receptors, nor does it inhibit the enzyme acetylcholinesterase. drugbank.compediatriconcall.com

While the enhancement of acetylcholine release is the predominantly accepted mechanism, some in vitro evidence from studies on isolated guinea pig muscle strips suggested that cisapride's stimulatory effects were not significantly inhibited by the muscarinic antagonist atropine (B194438) or the nerve blocker tetrodotoxin, leading to a hypothesis that it may also have a direct action on smooth muscle. nih.gov However, the consensus from broader pharmacological data supports the indirect mechanism via acetylcholine release. nih.govdrugbank.compatsnap.com

The cellular mechanism for its potent hERG channel blockade has also been characterized. Cisapride binds with high affinity to the channel, with a preference for the open or inactivated channel states. nih.govdrugbank.com This interaction is voltage-dependent and involves specific aromatic amino acid residues, namely Tyr-652 and Phe-656, located in the S6 alpha-helical domain that lines the central cavity of the channel. pnas.org The binding of cisapride to this site physically obstructs the flow of potassium ions, which is a critical process for normal cardiac repolarization. nih.govphysiology.org

Enzyme Inhibition and Activation Profiles of Cisapride

The metabolic profile of cisapride is primarily dictated by the cytochrome P450 (CYP) enzyme system. In vitro studies using human liver microsomes and recombinant CYP enzymes have established that cisapride is extensively metabolized, principally through N-dealkylation to form norcisapride (B1231896). nih.gov

Regarding its own potential to modulate enzyme activity, studies have investigated cisapride's inhibitory effects on various CYP isoforms. Cisapride was found to be a relatively potent inhibitor of CYP2D6. However, the reported inhibition constant (Kᵢ) of 14 µM is significantly higher than the expected clinical concentrations of the drug, suggesting this finding is unlikely to be of major clinical relevance. nih.gov The compound showed no significant inhibitory effect on other tested CYP450 isoforms. nih.gov Therefore, the primary interaction with the CYP system is as a substrate for CYP3A4, making its metabolism susceptible to inhibition by other drugs that are potent inhibitors of this enzyme. pediatriconcall.comnih.gov

Table: In Vitro Enzyme Interaction Profile of Cisapride

| Enzyme | Interaction Type | Finding | Kᵢ Value | Reference |

|---|---|---|---|---|

| CYP3A4 | Substrate | Primary metabolizing enzyme. | - | drugbank.comnih.gov |

| CYP2C8 | Substrate | Minor metabolic pathway. | - | nih.gov |

| CYP2B6 | Substrate | Minor metabolic pathway. | - | nih.gov |

| CYP2D6 | Inhibitor | Potent but likely not clinically relevant inhibition. | 14 +/- 16 µM | nih.gov |

Preclinical In Vivo Pharmacology of Cipropride

This compound, a substituted benzamide derivative, has been the subject of preclinical investigations to elucidate its pharmacological profile as an antiemetic agent. These in vivo studies in animal models have been crucial in characterizing its mechanism of action and efficacy, paving the way for its clinical evaluation. As a dopamine D2 receptor antagonist, this compound's primary mechanism involves the blockade of dopaminergic pathways in the chemoreceptor trigger zone (CTZ), a key area in the brainstem that mediates emesis.

Animal Models for Antiemetic Efficacy Assessment of this compound

The dog is a well-established and relevant animal model for assessing the antiemetic potential of pharmaceutical compounds, particularly those targeting the dopaminergic system. This is due to the high density of dopamine receptors in the canine CTZ, making them sensitive to emetogens like apomorphine (B128758), a potent dopamine agonist. msdvetmanual.comdvm360.comcliniciansbrief.com The apomorphine-induced emesis model in dogs is a standard preclinical test to evaluate the efficacy of dopamine antagonist antiemetics. nih.govnih.gov In this model, the administration of apomorphine reliably induces vomiting, and the ability of a test compound to prevent or reduce the frequency of emetic episodes is a direct measure of its antiemetic activity.

Another significant animal model utilized in antiemetic research is the ferret, which is sensitive to a broad range of emetic stimuli, including chemotherapeutic agents like cisplatin. nih.gov This makes the ferret model particularly valuable for studying chemotherapy-induced nausea and vomiting (CINV). While direct preclinical studies of this compound in the ferret model are not extensively detailed in readily available literature, the model is crucial for evaluating broad-spectrum antiemetic activity. nih.gov

Rodent models, such as rats, are also employed in nausea and vomiting research, although they lack a vomiting reflex. Instead, a behavior known as pica, the consumption of non-nutritive substances like kaolin, is considered analogous to emesis. nih.gov While less direct than emesis measurement in dogs or ferrets, pica models can provide insights into the central mechanisms of nausea.

Neuropharmacological Studies of this compound in Preclinical Models

The neuropharmacological effects of this compound are intrinsically linked to its antagonism of dopamine D2 receptors. In preclinical models, this antagonism at the CTZ is the primary mechanism for its antiemetic action. The CTZ is located in the area postrema of the medulla oblongata and is exposed to circulating emetogenic substances in the blood. By blocking D2 receptors in this zone, this compound inhibits the initiation of the emetic reflex triggered by dopaminergic stimulation. msdvetmanual.comnih.gov

A potential neuropharmacological consequence of potent dopamine D2 receptor antagonism is the induction of extrapyramidal symptoms, such as catalepsy. While specific data on this compound-induced catalepsy in preclinical models is not widely published, this is a known class effect of centrally acting dopamine antagonists. For instance, other benzamides like metoclopramide can produce such effects. nih.gov The therapeutic ratio of an antiemetic is therefore an important consideration, weighing its antiemetic potency against its potential to cause these neurological side effects. Studies on clebopride, another benzamide derivative, indicated a superior therapeutic ratio compared to metoclopramide in animals regarding extrapyramidal symptoms. nih.gov

Comparative Preclinical Studies with Related Antiemetic Compounds

Preclinical comparisons of this compound with other antiemetic agents help to position its efficacy and potential advantages. The most relevant comparators are other substituted benzamides and antiemetics with different mechanisms of action.

Metoclopramide: As a structurally related substituted benzamide, metoclopramide is a key comparator. In preclinical models, both this compound and metoclopramide demonstrate efficacy in preventing apomorphine-induced emesis in dogs due to their shared dopamine D2 antagonist properties. nih.gov However, early clinical trials suggested that alizapride, another benzamide, had better antiemetic activity with fewer side effects than metoclopramide. nih.gov While direct preclinical comparisons of this compound and metoclopramide are not extensively detailed, studies on similar compounds provide a framework for what such a comparison would entail, focusing on relative potency against emetic stimuli and the incidence of central nervous system side effects. nih.gov

Ondansetron (B39145): This selective 5-HT3 receptor antagonist represents a different class of antiemetics. Preclinical studies in ferrets have shown ondansetron to be highly effective against chemotherapy-induced emesis. nih.gov A comparative study would likely highlight the different profiles of this compound and ondansetron, with this compound being more effective against dopamine-mediated emesis (e.g., apomorphine-induced) and ondansetron being a cornerstone for chemotherapy-induced emesis.

Domperidone: Another dopamine D2 antagonist, domperidone, is often used as a comparator. A key difference is that domperidone does not readily cross the blood-brain barrier, leading to a lower incidence of central side effects like extrapyramidal symptoms. nih.gov Preclinical studies comparing this compound with domperidone would be valuable to assess their relative peripheral and central antiemetic actions.

The table below summarizes the primary mechanisms and key preclinical models for this compound and related antiemetic compounds.

| Compound | Primary Mechanism of Action | Key Preclinical Animal Models | Emetogen Used in Models |

| This compound | Dopamine D2 Receptor Antagonist | Dog | Apomorphine |

| Metoclopramide | Dopamine D2 Receptor Antagonist, 5-HT3 Receptor Antagonist (at higher doses), 5-HT4 Receptor Agonist | Dog, Ferret | Apomorphine, Cisplatin, Morphine |

| Ondansetron | Selective 5-HT3 Receptor Antagonist | Ferret | Cisplatin, Cyclophosphamide |

| Domperidone | Peripheral Dopamine D2 Receptor Antagonist | Dog, Ferret | Apomorphine |

| Clebopride | Dopamine D2 Receptor Antagonist | Animal models (unspecified) | Not specified |

| Alizapride | Dopamine D2 Receptor Antagonist | Not specified | Not specified |

Metabolic Pathways and Biotransformation of Cipropride

In Vitro Metabolism Studies of Cipropride

In vitro studies are fundamental in elucidating the metabolic pathways of a drug candidate before in vivo investigations. These studies typically utilize biological matrices such as liver microsomes, hepatocytes, or recombinant enzymes to identify metabolites and the enzymes responsible for their formation.

Identification of Metabolites of this compound

The identification of metabolites is a crucial first step in understanding a compound's biotransformation. While specific detailed information on this compound metabolites from the search results is limited, general approaches to metabolite identification involve techniques like liquid chromatography-mass spectrometry (LC-MS/MS) evotec.comnih.gov. This allows for the separation and structural characterization of metabolites formed during in vitro incubations evotec.comnih.gov. Studies on related compounds, such as cisapride (B12094), have identified metabolites formed through oxidative N-dealkylation and aromatic hydroxylation nih.gov. For cisapride, norcisapride (B1231896) was identified as a major metabolite formed by oxidative N-dealkylation nih.gov. Another study on cisapride in rats identified an O-sulphate conjugate of 3'-hydroxy-cisapride as a major biliary metabolite nih.gov. While these findings are for a related compound, they illustrate the types of metabolic reactions that might be relevant for this compound.

Enzyme Phenotyping and Characterization of this compound Metabolism (e.g., Cytochrome P450, UGT)

Enzyme phenotyping studies aim to identify the specific enzymes involved in the metabolism of a compound. Cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs) are major superfamilies of enzymes responsible for drug metabolism evotec.comevotec.comenamine.net. In vitro reaction phenotyping assays commonly employ recombinant enzymes or liver microsomes with selective enzyme inhibitors to determine which isoforms metabolize the test compound evotec.comevotec.comenamine.netcriver.com.

CYP enzymes, particularly those in families 1, 2, and 3, are involved in the oxidative metabolism of a large proportion of marketed drugs, with CYP3A4/5 being the most abundant enamine.netcriver.commedsafe.govt.nz. UGTs are responsible for phase II metabolism, conjugating drugs or their phase I metabolites with glucuronic acid, increasing their water solubility and facilitating excretion evotec.comnih.gov.

Metabolic Stability Assessments of this compound

Comparative Metabolism of this compound Across Species (Preclinical Relevance)

Comparing the metabolism of a drug candidate across different species is crucial during preclinical development to assess the relevance of animal models for predicting human metabolism and potential toxicity fda.govnih.goveuropa.eu. Differences in metabolic pathways and rates between species can lead to variations in exposure to the parent drug and its metabolites.

Comparative metabolism studies often involve incubating the drug with liver microsomes or hepatocytes from different species (e.g., human, rat, mouse, dog) and analyzing the metabolite profiles and rates of metabolism evotec.comfda.govnih.gov. Significant qualitative or quantitative differences in metabolism between the animal species used in toxicology studies and humans may necessitate further investigation or the selection of more appropriate animal models fda.goveuropa.eu. For example, studies have shown species-specific differences in the metabolism of various compounds, including variations in the involvement of specific CYP isoforms and the formation of unique metabolites nih.govrug.nl. Guidelines emphasize the importance of comparing in vitro metabolism in animal species used for toxicological testing with human material to determine the relevance of the animal data europa.eu.

Investigations into Metabolic Induction and Inhibition by this compound

Assessing the potential of a drug to induce or inhibit drug-metabolizing enzymes, particularly CYPs, is critical for predicting potential drug-drug interactions criver.commedicineslearningportal.orgnih.gov. Enzyme induction refers to the increased expression or activity of enzymes, leading to faster metabolism of co-administered drugs that are substrates for those enzymes criver.commedicineslearningportal.org. Enzyme inhibition involves a decrease in enzyme activity, resulting in slower metabolism and potentially increased exposure to co-administered drugs criver.commedicineslearningportal.orgnih.gov.

In vitro studies to assess metabolic induction typically involve incubating hepatocytes with the test compound and measuring changes in the expression or activity of key drug-metabolizing enzymes, such as CYP1A2, CYP2B6, and CYP3A4 criver.com. Enzyme inhibition studies involve incubating the test compound with liver microsomes or recombinant enzymes and a probe substrate for a specific enzyme, then measuring the change in the probe substrate's metabolism enamine.netcriver.com. This compound's potential as an inducer or inhibitor of CYP enzymes would be evaluated using such in vitro assays to predict its likelihood of causing metabolic drug interactions criver.comnih.gov. For instance, cisapride has been shown to be metabolized primarily by CYP3A4, and its metabolism can be inhibited by various drugs that are also CYP3A4 inhibitors nih.gov. This highlights the importance of understanding the enzyme interaction potential of compounds like this compound.

Structure Activity Relationship Sar Studies of Cipropride and Its Derivatives

Elucidation of Key Structural Features for Cipropride's Activity

The process of elucidating key structural features for a compound's activity typically involves synthesizing a series of analogues with systematic modifications to the core structure or its substituents cas.orgnih.govresearchgate.net. By testing the biological activity of each analogue, researchers can correlate specific structural changes with changes in potency, efficacy, or selectivity. For a molecule like this compound, this would involve altering different parts of its structure, such as the benzamide (B126) ring, the sulfamoyl group, the methoxy (B1213986) substituent, the pyrrolidine (B122466) ring, or the cyclopropylmethyl group nih.gov.

For instance, modifications to the benzamide ring could involve changing the position or nature of the methoxy or sulfamoyl groups, or introducing other substituents. Alterations to the sulfamoyl group (-SO₂NH₂) could explore the effect of replacing the amine with other functional groups or modifying the sulfonyl moiety. Changes to the pyrrolidine ring might involve altering ring size, introducing substituents, or modifying the nitrogen atom. The cyclopropylmethyl substituent could be replaced with other alkyl or cyclic groups to understand its contribution to activity.

Through such systematic variations and subsequent biological evaluation, researchers would aim to identify which parts of the this compound molecule are essential for its interaction with a specific biological target and which modifications are tolerated or even enhance activity. This process helps in defining a pharmacophore, which is the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target structure and to trigger or block its biological response collaborativedrug.com.

Computational Approaches to this compound SAR

Computational methods play a crucial role in modern SAR studies, complementing experimental approaches by providing insights into molecular interactions and predicting activity researchgate.netmdpi.comnih.govnih.gov. These methods can help prioritize which analogues to synthesize and test, thereby accelerating the drug discovery process mdpi.commdpi.com. For this compound, computational approaches could be applied to understand its potential interactions with biological targets and to guide the design of novel derivatives.

Molecular Docking Simulations for this compound and Targets

Molecular docking simulations are computational techniques used to predict the preferred orientation (binding pose) of a ligand (like this compound) when bound to a protein or other biological target collaborativedrug.commdpi.comnih.govnih.gov. These simulations estimate the binding affinity between the molecule and the target, providing insights into the potential strength and nature of the interaction collaborativedrug.commdpi.com.

For this compound, if a specific biological target were identified, molecular docking could be used to predict how this compound fits into the target's binding site. This would involve analyzing the types of interactions formed, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between this compound and the amino acid residues of the target protein. By docking this compound and its potential analogues, researchers could compare their predicted binding poses and affinities, helping to explain observed differences in biological activity and guiding the design of compounds with improved binding characteristics.

Molecular Dynamics Simulations in this compound Research

Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a molecule and its target over time, accounting for the flexibility of both the ligand and the protein. Unlike static docking simulations, MD simulations allow researchers to observe the stability of the binding pose, conformational changes, and the dynamics of the interactions in a more realistic environment, often including solvent molecules.

In the context of this compound research, MD simulations could be used to assess the stability of the predicted binding pose from docking studies. They could also help understand how the flexibility of this compound or its target affects their interaction. MD simulations can provide valuable information about the binding kinetics and thermodynamics, further enhancing the understanding of the SAR. While specific MD studies on this compound were not found, this technique is a standard tool in computational medicinal chemistry for analyzing protein-ligand complexes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling aims to build mathematical models that correlate a molecule's structural and physicochemical properties (descriptors) with its biological activity nih.gov. These models can be used to predict the activity of new, untested compounds based solely on their structures mdpi.comnih.gov.

For this compound analogues, QSAR modeling would involve calculating various molecular descriptors for a series of synthesized compounds with known biological activity nih.gov. These descriptors could include parameters like molecular weight, lipophilicity (logP), polar surface area, electronic properties, and topological indices gardp.orgnih.gov. Statistical methods would then be used to build a model that describes the relationship between these descriptors and the observed activity nih.gov. A validated QSAR model could then be used to predict the activity of newly designed this compound analogues before their synthesis, helping to focus synthetic efforts on compounds with a higher probability of success mdpi.com.

Design and Synthesis of Novel this compound Analogues Based on SAR

The insights gained from both experimental and computational SAR studies directly inform the design and synthesis of novel analogues gardp.orgcas.orgnih.govmdpi.comresearchgate.net. Based on the identified key structural features and the understanding of how modifications affect activity, medicinal chemists can design new compounds with predicted improved properties.

For example, if SAR studies revealed that a specific functional group on the benzamide ring is crucial for activity, analogues could be designed with variations of this group or with isosteric replacements. If computational studies suggested that a particular conformation of the pyrrolidine ring is important for binding, analogues with constrained ring systems might be synthesized to favor that conformation.

Future Directions in Cipropride Academic Research

Exploration of Novel Therapeutic Applications for Cipropride

The exploration of novel therapeutic applications for this compound represents a significant area of ongoing and future academic research. While this compound has been noted as an antiemetic agent medchemexpress.comresearchgate.net, researchers are investigating its potential in other disease areas. Identifying new therapeutic uses often involves understanding the compound's interactions with various biological targets and pathways. This can be achieved through in vitro studies, in vivo models, and computational approaches. The aim is to potentially repurpose this compound or identify novel indications where its pharmacological properties could offer a therapeutic benefit. This includes exploring its activity against different disease mechanisms or in combination with other agents. Research in this area contributes to expanding the potential clinical utility of this compound beyond its currently recognized applications.

Development of Advanced Delivery Systems for this compound in Research Contexts

The development of advanced delivery systems for this compound within academic research contexts is crucial for overcoming potential limitations related to its solubility, stability, or targeted delivery to specific cells or tissues for study. Traditional delivery methods may not be optimal for certain research objectives, particularly when investigating novel applications or mechanisms of action that require precise control over the compound's distribution and release.

Integration of Artificial Intelligence and Machine Learning in this compound Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is increasingly transforming the drug discovery process, and these technologies hold significant promise for accelerating research into compounds like this compound roche.comgubra.dknih.govnews-medical.netmdpi.com. AI and ML can be applied at various stages of drug discovery, from target identification and validation to lead optimization and the prediction of drug properties and interactions nih.govmdpi.com.

In the context of this compound research, AI and ML could be utilized to analyze large datasets of biological and chemical information to:

Predict novel therapeutic applications by identifying potential interactions with a wide range of biological targets roche.com.

Optimize the molecular structure of this compound for improved efficacy, selectivity, or pharmacokinetic properties gubra.dknews-medical.net.

Identify potential off-target effects or predict toxicity profiles early in the research process nih.govucsf.edu.

Design and optimize advanced delivery systems by simulating compound behavior in different formulations and biological environments nih.govmdpi.com.

Analyze complex experimental data from high-throughput screening or in vivo studies to identify key findings and generate new hypotheses oicr.on.canih.gov.

AI models, such as deep learning algorithms, can process vast amounts of data and identify complex relationships that may not be apparent through traditional methods oicr.on.camdpi.com. The use of computational methods in drug discovery allows for rapid screening of large compound libraries and the prediction of potential binders to biological targets nih.govrjraap.com. While the search results highlight the general application of AI and ML in drug discovery and predicting drug properties nih.govmdpi.comnih.govoicr.on.canih.govmdpi.com, specific studies detailing the application of these technologies directly to this compound were not found. However, the established capabilities of AI and ML in the broader field indicate their potential for future academic research on this compound to streamline the discovery process and uncover new insights.

Q & A

Q. How can researchers align this compound studies with ethical guidelines for animal or human trials?

- Methodological Answer : For preclinical studies, adhere to ARRIVE 2.0 guidelines for reporting in vivo experiments. In human trials, obtain IRB approval with explicit inclusion criteria (e.g., chemotherapy-induced nausea patients) and implement Data Safety Monitoring Boards (DSMBs) for adverse event tracking .

Table 1 : Key Pharmacological Parameters for this compound (S-enantiomer)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.